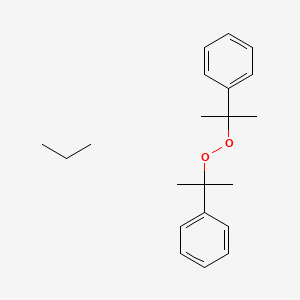
Bis(isopropylcumyl)peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isopropylcumyl)peroxide is an organic peroxide compound known for its stability and utility in various chemical processes. It is primarily used as a radical initiator in polymerization reactions and as a cross-linking agent in the rubber and plastics industries. The compound’s unique structure, featuring two peroxide groups, contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(isopropylcumyl)peroxide typically involves the reaction of cumyl hydroperoxide with isopropyl alcohol under acidic conditions. The process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to yield the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps to remove any impurities. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Bis(isopropylcumyl)peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide groups can be reduced to alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or both peroxide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, alcohols, and substituted derivatives of the original peroxide.
Scientific Research Applications
Bis(isopropylcumyl)peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions, facilitating the formation of polymers with desired properties.
Biology: Employed in studies of oxidative stress and its effects on biological systems, as the compound can generate reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized as a cross-linking agent in the production of rubber and plastics, enhancing the mechanical properties and durability of these materials.
Mechanism of Action
The mechanism of action of bis(isopropylcumyl)peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator, but with different stability and reactivity profiles.
Cumene hydroperoxide: A precursor in the synthesis of bis(isopropylcumyl)peroxide, also used as an oxidizing agent.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator, with distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high stability and ability to generate free radicals under controlled conditions. This makes it particularly valuable in industrial applications where consistent performance and safety are critical.
Properties
CAS No. |
68540-63-6 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene;propane |
InChI |
InChI=1S/C18H22O2.C3H8/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16;1-3-2/h5-14H,1-4H3;3H2,1-2H3 |
InChI Key |
RHHYICHXPAFLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC.CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


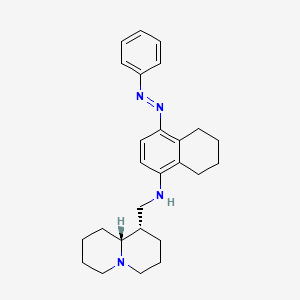

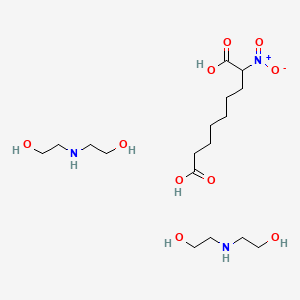
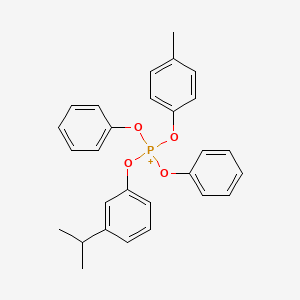
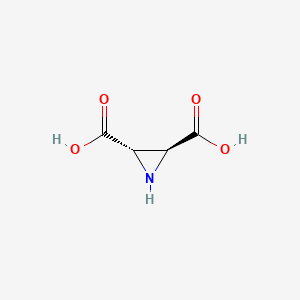

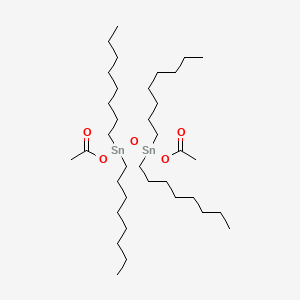
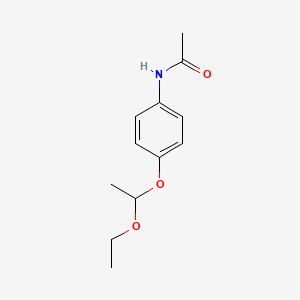
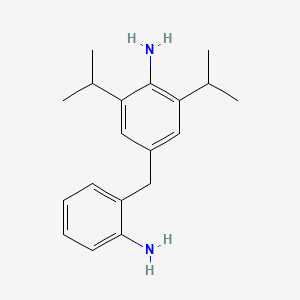



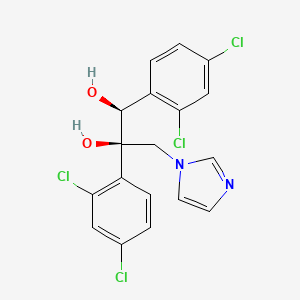
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
